molecular formula C8H5NOS B14152962 Thiophthalimide CAS No. 18138-18-6

Thiophthalimide

Cat. No.: B14152962
CAS No.: 18138-18-6
M. Wt: 163.20 g/mol
InChI Key: PFEFOHMLVFUELJ-UHFFFAOYSA-N
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Description

Thiophthalimide is an organic compound characterized by the presence of a thiocarbonyl group attached to a phthalimide structure. It is known for its applications in various chemical processes, including its use as a rubber accelerator and vulcanizing agent. This compound is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Thiophthalimide can be synthesized through several methods. One common synthetic route involves the chlorination of cyclohexane to obtain N-cyclohexyl this compound. This process involves the reaction of cyclohexylmercaptan or hexalin with phthalic anhydride under specific conditions . Another method involves the use of N-perthis compound derivatives (Harpp reagents) in a decarboxylative disulfuration reaction .

Mechanism of Action

The mechanism of action of thiophthalimide involves its interaction with molecular targets and pathways. For example, in photochemical reactions, this compound undergoes radical substitution to form disulfides, which then participate in further chemical transformations . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Thiophthalimide can be compared with other similar compounds, such as:

This compound is unique in its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

18138-18-6

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

3-sulfanylideneisoindol-1-one

InChI

InChI=1S/C8H5NOS/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11)

InChI Key

PFEFOHMLVFUELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2=S

Origin of Product

United States

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